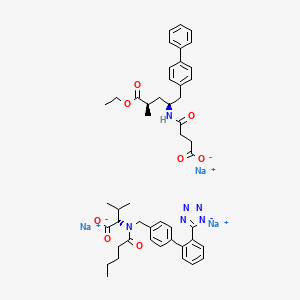

Sacubitril valsartan sodium anhydrous

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

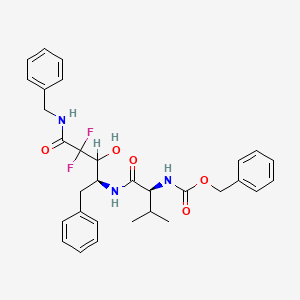

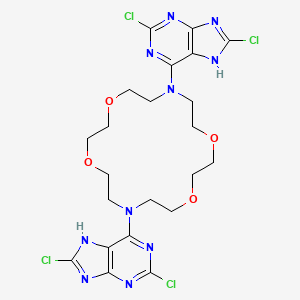

Sacubitril valsartan sodium anhydrous is a supramolecular sodium salt complex of the neprilysin inhibitor prodrug sacubitril and the angiotensin receptor blocker valsartan. This combination is used primarily in the treatment of heart failure, where it helps to reduce the risk of cardiovascular death and hospitalization . The compound is marketed under the brand name Entresto among others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sacubitril valsartan sodium anhydrous involves several steps. One method includes dissolving valsartan and sacubitril in acetone, followed by the addition of a sodium hydroxide aqueous solution. The mixture is then subjected to reduced pressure concentration, and isopropyl acetate is added. Further reduced pressure concentration is performed, followed by the addition of methyl tert-butyl ether, stirring, and crystallization to obtain the desired crystal form .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing the process to ensure high purity and yield. The process involves the use of solvents like acetone and isopropyl acetate, and the crystallization step is crucial for obtaining a stable and pure product. The method is designed to be simple and cost-effective, suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sacubitril valsartan sodium anhydrous undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is stable under normal conditions but can degrade under acidic, basic, and oxidative stress .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, acetone, isopropyl acetate, and methyl tert-butyl ether. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability and purity of the product .

Major Products Formed: The major products formed from the reactions of this compound include its hydrolyzed forms and various degradation products. These products are analyzed using techniques like HPLC to ensure the quality and efficacy of the compound .

Scientific Research Applications

Sacubitril valsartan sodium anhydrous has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used extensively in the treatment of heart failure, where it has been shown to reduce the risk of hospitalization and cardiovascular death . The compound is also being investigated for its potential use in treating other conditions, such as cardiorenal syndrome and chronic kidney disease .

Mechanism of Action

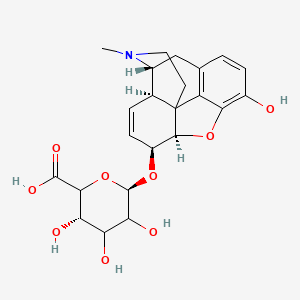

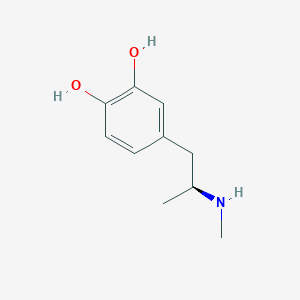

The mechanism of action of sacubitril valsartan sodium anhydrous involves the inhibition of neprilysin by sacubitril and the blockade of angiotensin II receptors by valsartan. Neprilysin is an enzyme that degrades natriuretic peptides, which are involved in the regulation of blood pressure and fluid balance. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and natriuresis. Valsartan, on the other hand, blocks the effects of angiotensin II, a hormone that causes vasoconstriction and increases blood pressure .

Comparison with Similar Compounds

Sacubitril valsartan sodium anhydrous is unique in its dual mechanism of action, combining the effects of neprilysin inhibition and angiotensin II receptor blockade. Similar compounds include other angiotensin receptor blockers (ARBs) like losartan and candesartan, as well as neprilysin inhibitors like omapatrilat. this compound stands out due to its superior efficacy in reducing cardiovascular events and improving outcomes in patients with heart failure .

Conclusion

This compound is a significant advancement in the treatment of heart failure, offering a unique combination of neprilysin inhibition and angiotensin II receptor blockade. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in the medical field. The compound’s mechanism of action and comparison with similar compounds further underscore its uniqueness and therapeutic potential.

Properties

CAS No. |

1898188-76-5 |

|---|---|

Molecular Formula |

C48H55N6Na3O8 |

Molecular Weight |

913.0 g/mol |

IUPAC Name |

trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate |

InChI |

InChI=1S/C24H29N5O3.C24H29NO5.3Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;/q;;3*+1/p-3/t22-;17-,21+;;;/m01.../s1 |

InChI Key |

PHVGTMDCHAQCRO-LWRBNZNASA-K |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.